molecular formula C9H11N3O2S2 B12996670 4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B12996670
M. Wt: 257.3 g/mol
InChI Key: LRJXIZJZWXLHMQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a unique combination of a thieno[2,3-c]pyrazole core with cyclopropyl and methylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to the combination of its cyclopropyl and methylsulfonyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities .

Properties

Molecular Formula

C9H11N3O2S2

Molecular Weight

257.3 g/mol

IUPAC Name

4-cyclopropyl-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C9H11N3O2S2/c1-16(13,14)9-5(4-2-3-4)6-7(10)11-12-8(6)15-9/h4H,2-3H2,1H3,(H3,10,11,12)

InChI Key

LRJXIZJZWXLHMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3CC3

Origin of Product

United States

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